Phloxine B

Description

This compound (commonly known simply as phloxine, also known as D&C RED NO. 28) is a color additive which is used both as an inactive ingredient to provide color to products, or as a colorant in dental disclosing tablets. These tablets allow patients to visualise areas where more brushing and flossing are needed.

Structure

3D Structure of Parent

Properties

CAS No. |

4618-23-9 |

|---|---|

Molecular Formula |

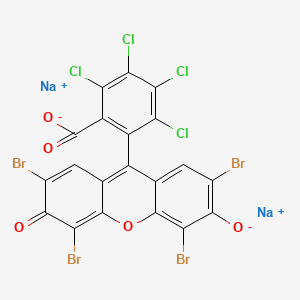

C20H2Br4Cl4Na2O5 |

Molecular Weight |

829.6 g/mol |

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H4Br4Cl4O5.2Na/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 |

InChI Key |

GVKCHTBDSMQENH-UHFFFAOYSA-L |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |

physical_description |

Brick red to brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Phloxine B: A Deep Dive into its Mechanism of Action for Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloxine B, a xanthene dye derived from fluorescein, is a versatile and widely utilized biological stain with significant applications in histology, cytology, microbiology, and cell viability assessment.[1][2] Its efficacy stems from its vibrant red hue, water solubility, and specific interactions with cellular components.[1][3] This technical guide elucidates the core mechanisms of action of this compound in cell staining, details its photodynamic properties, and provides comprehensive experimental protocols for its application.

Core Mechanism of Action: Electrostatic Interaction

At its core, the staining capability of this compound is governed by electrostatic interactions. In aqueous solutions, this compound exists as a negatively charged ion.[2] This anionic nature dictates its strong affinity for positively charged molecules within the cellular environment. The primary targets for this compound are acidophilic structures, which are rich in proteins. In standard histological preparations, it vividly stains the cytoplasm and connective tissues in varying shades of red. This is due to the electrostatic binding of the negatively charged dye to positively charged amino acid residues on proteins at the pH levels typically employed in staining protocols. This interaction is non-covalent and driven by charge attraction.

This compound as a Viability Stain: The Principle of Membrane Integrity

A key application of this compound is as a vital stain to differentiate between viable and non-viable cells, a technique particularly prominent in yeast and microbiology studies. The underlying principle is the integrity of the cell membrane.

-

Viable Cells: Healthy, live cells possess an intact and selectively permeable cell membrane that actively prevents the entry of the negatively charged this compound molecules. Some studies also suggest that viable yeast cells can actively extrude the dye. Consequently, living cells remain unstained.

-

Non-Viable Cells: Conversely, cells with compromised or damaged membranes, a hallmark of necrosis or late-stage apoptosis, lose their selective permeability. This allows this compound to freely enter the cell and bind to the now accessible intracellular components, such as cytoplasmic proteins, resulting in a distinct red coloration.

This differential staining provides a clear and readily observable method for assessing cell viability.

Photodynamic and Antimicrobial Properties

Beyond its role as a passive stain, this compound exhibits significant phototoxicity. When exposed to light, it can act as a photosensitizer, generating reactive oxygen species (ROS), including singlet oxygen and free radicals. This light-induced activity leads to oxidative damage of essential cellular components like lipids, proteins, and nucleic acids, ultimately causing cell death.

This photodynamic mechanism is the basis for this compound's antimicrobial properties, particularly against Gram-positive bacteria. Gram-negative bacteria are generally more resistant due to their protective outer membrane, which acts as a permeability barrier. However, this resistance can be overcome by using a chelating agent like EDTA, which disrupts the outer membrane and facilitates the entry of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | |

| Molar Mass | 829.63 g·mol⁻¹ | |

| Appearance | Red to brown powder | |

| Solubility in Water | Soluble | |

| Absorption Maximum (λmax) | ~540-548 nm | |

| Emission Maximum (λem) | ~564 nm | |

| Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (in light) | 25 μM (reduces growth by 10-fold in 2.5 hours) | |

| Effective Bactericidal Concentrations (in light) | 50 μM and 100 μM (stops growth completely) | |

| Singlet Oxygen Quantum Yield (in D₂O) | 0.59 |

Experimental Protocols

Histological Staining (Hematoxylin and this compound)

This protocol outlines the general steps for using this compound as a counterstain for cytoplasm in paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Proceed through 95% and 70% ethanol, two changes of 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain nuclei with a suitable hematoxylin solution.

-

Rinse with water.

-

Differentiate with acid alcohol to remove excess hematoxylin.

-

Rinse with water.

-

"Blue" the sections in a suitable agent.

-

Wash in water.

-

-

Cytoplasmic Staining:

-

Counterstain with a 0.5% aqueous solution of this compound for 1-3 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through an ascending series of ethanol (70%, 95%, 100%) for 2 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a compatible mounting medium.

-

Yeast Viability Staining (Plate Method)

This method provides a simple visual assessment of cell death in yeast colonies.

-

Plate Preparation:

-

Prepare Yeast extract Peptone Dextrose (YPD) agar medium and autoclave.

-

Cool the medium to approximately 55-60°C.

-

Add this compound stock solution (e.g., 2 mg/mL in sterile water) to a final concentration of 10 µg/mL.

-

Pour the this compound-containing YPD plates and allow them to solidify.

-

-

Cell Plating and Incubation:

-

Harvest yeast cells and wash them with sterile water.

-

Resuspend the cells in a suitable buffer.

-

Spot or spread the yeast cell culture onto the plates.

-

Incubate at the appropriate temperature for colony growth.

-

-

Observation:

-

Observe the colonies. Dead cells will accumulate the red dye, resulting in pink or red colonies, while colonies of viable cells will remain white or pale.

-

Bacterial Staining for Microscopy

This protocol is for staining bacteria for observation under a light or fluorescence microscope.

-

Cell Preparation:

-

Harvest bacterial cells from a liquid culture or an agar plate and transfer them to a microcentrifuge tube.

-

Centrifuge to pellet the cells and discard the supernatant.

-

Resuspend the bacterial pellet in 1 mL of phosphate buffer.

-

-

(Optional for Gram-negative bacteria) Permeabilization:

-

To stain Gram-negative bacteria, add EDTA solution to a final concentration of 1-10 mM and incubate for 5-10 minutes at room temperature to increase membrane permeability.

-

-

Staining:

-

Add this compound stock solution to the bacterial suspension to a final concentration of 100 µg/mL.

-

Incubate for 1 minute at room temperature.

-

-

Washing:

-

Centrifuge the stained suspension to pellet the cells and remove the supernatant containing unbound dye.

-

Wash the pellet by resuspending it in 1 mL of fresh phosphate buffer and centrifuging again. Repeat this step once more to minimize background fluorescence.

-

-

Microscopic Observation:

-

Resuspend the final pellet in a small volume of phosphate buffer.

-

Place a drop of the stained bacterial suspension onto a microscope slide, cover with a coverslip, and observe under the microscope. Gram-positive bacteria will appear red, while untreated Gram-negative bacteria will be colorless.

-

Visualizations

Figure 1: Core mechanism of this compound staining via electrostatic interaction.

Figure 2: Workflow of this compound for cell viability assessment.

References

Phloxine B in Microscopy: A Technical Guide to its Advantages and Limitations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloxine B, a xanthene dye derived from fluorescein, is a versatile and widely used biological stain in various microscopy applications.[1] Its vibrant red hue, water solubility, and specific interactions with cellular components make it a valuable tool in histology, microbiology, and cell biology.[1] This technical guide provides an in-depth analysis of the core principles, applications, advantages, and limitations of this compound in microscopy, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Core Mechanism of Action

This compound's efficacy as a biological stain is rooted in its chemical structure and the resulting electrostatic interactions. In aqueous solutions, this compound is an anionic (negatively charged) dye.[1][2] This property dictates its strong affinity for positively charged (acidophilic) components within cells and tissues, primarily proteins in the cytoplasm and connective tissues.[1] This electrostatic binding is the fundamental principle behind its use as a counterstain in the classic Hematoxylin and Eosin (H&E) staining method, where it imparts shades of red to these structures.

Beyond simple electrostatic interactions, this compound's mechanism also extends to viability testing. The integrity of the cell membrane is a key determinant of this compound staining. Healthy, viable cells with intact membranes exclude the dye. Conversely, dead or dying cells with compromised membrane integrity allow the dye to enter and stain intracellular components, making it an effective marker for cell viability in various organisms, including yeast and bacteria.

Furthermore, this compound exhibits photodynamic properties. When exposed to light, it can generate free radicals and singlet oxygen, leading to oxidative damage and cell death. This phototoxicity is particularly effective against Gram-positive bacteria.

Quantitative Data

A summary of the key quantitative and spectral properties of this compound is presented below for easy reference and comparison.

| Property | Value | Notes |

| Chemical Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | A halogenated derivative of fluorescein. |

| Molar Mass | 829.63 g/mol | |

| Appearance | Red to brown powder | |

| Solubility | Water soluble | Also soluble in ethanol (~2 mg/mL) and DMSO (~30 mg/mL). |

| Absorption Maximum (λmax) | ~540-551 nm | In ethanol, the peak is around 540 nm; on microcrystalline cellulose, it's 551 nm. A peak at 550 nm is also reported. |

| Emission Maximum (λem) | ~564 nm |

Advantages of this compound in Microscopy

This compound offers several distinct advantages for microscopic analysis:

-

Vibrant and Intense Staining : It produces a more vibrant and intense red color compared to the more commonly used Eosin Y, which can enhance the visualization of cytoplasmic details and connective tissues.

-

Versatility : Its applications are broad, ranging from routine histological counterstaining in H&E to specialized uses like the demonstration of viral inclusion bodies and Paneth cell granules.

-

Effective Viability Stain : this compound serves as a reliable and straightforward stain for assessing cell viability, particularly in yeast and bacteria, by differentiating live from dead cells based on membrane integrity.

-

Differential Staining of Bacteria : It can be used to differentiate between Gram-positive and Gram-negative bacteria. Gram-positive bacteria readily take up the dye, while Gram-negative bacteria are resistant unless their outer membrane is permeabilized.

-

Cost-Effective and Rapid : For certain applications, such as bacterial differentiation, this compound offers a faster and less expensive alternative to traditional methods like Gram staining.

Limitations of this compound in Microscopy

Despite its advantages, researchers should be aware of the limitations of this compound:

-

Phototoxicity : Upon exposure to light, this compound can generate reactive oxygen species, which can be toxic to live cells. This is a critical consideration in live-cell imaging experiments where prolonged exposure to excitation light can induce cellular damage and artifacts.

-

Photobleaching : Like many fluorescent dyes, this compound is susceptible to photobleaching, which is the light-induced degradation of the fluorophore, leading to a loss of signal upon prolonged or intense illumination.

-

Less Subtle Differentiation than Eosin Y : While its intense color is an advantage, it can also be a limitation. Eosin Y often provides a wider and more subtle range of pink shades, which can be superior for differentiating various tissue components in certain diagnostic applications.

-

Potential for Overstaining : The intensity of this compound can lead to overstaining, which may obscure finer cellular details if not properly controlled.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Hematoxylin and Phloxine (H&P) Staining for Tissue Sections

This protocol outlines the procedure for using this compound as a counterstain for hematoxylin in paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate)

-

0.5% aqueous this compound solution

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate tissue sections through xylene and a graded ethanol series to water.

-

Stain nuclei with hematoxylin for a duration appropriate for the chosen hematoxylin type.

-

Rinse slides in running tap water.

-

Differentiate in acid alcohol to remove excess hematoxylin.

-

Rinse again in running tap water.

-

"Blue" the sections in a suitable bluing agent until the nuclei turn a crisp blue.

-

Wash in tap water.

-

Counterstain with 0.5% this compound solution for 1-3 minutes, depending on the desired intensity.

-

Briefly rinse in distilled water.

-

Dehydrate the sections through a graded series of ethanol (e.g., 95% and 100%).

-

Clear the sections in xylene.

-

Mount with a compatible mounting medium.

Viability Staining of Yeast

This protocol is for assessing the viability of yeast cells.

Materials:

-

Yeast cell culture

-

This compound stock solution (e.g., 2 mg/mL in sterile water)

-

Phosphate-buffered saline (PBS) or appropriate growth medium

-

Microscope slides and coverslips

-

Fluorescence or brightfield microscope

Procedure:

-

Prepare a suspension of yeast cells in PBS or growth medium.

-

Add this compound stock solution to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Place a drop of the stained cell suspension onto a microscope slide and cover with a coverslip.

-

Observe under the microscope. Dead or membrane-compromised cells will appear stained red/pink, while live cells will exclude the dye and remain unstained.

Differential Staining of Bacteria

This protocol allows for the differentiation of Gram-positive and Gram-negative bacteria.

Materials:

-

Bacterial culture

-

This compound solution (100 µg/mL in phosphate buffer)

-

Phosphate buffer

-

Microcentrifuge tubes

-

EDTA solution (optional, for permeabilizing Gram-negative bacteria)

-

Microscope slides and coverslips

-

Brightfield or fluorescence microscope

Procedure:

-

Harvest bacterial cells from a culture and pellet them by centrifugation.

-

Discard the supernatant and resuspend the pellet in 1 mL of this compound solution (100 µg/mL).

-

Incubate for 1 minute at room temperature.

-

Centrifuge to pellet the stained cells and remove the supernatant containing the unbound dye.

-

Wash the pellet with phosphate buffer, centrifuge again, and resuspend in a small volume of buffer.

-

(Optional for Gram-negative bacteria) To stain Gram-negative bacteria, pre-treat the cell pellet with an EDTA solution to increase membrane permeability before adding the this compound solution.

-

Place a drop of the stained bacterial suspension on a slide, cover, and observe. Gram-positive bacteria will appear red, while untreated Gram-negative bacteria will be colorless or very faintly stained.

Lendrum's Phloxine-Tartrazine Method for Viral Inclusion Bodies

This method is used to specifically stain acidophilic viral inclusion bodies.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (5µm)

-

Mayer's hemalum

-

Solution A: 0.5 g this compound, 0.5 g Calcium chloride, 100 mL Distilled water

-

Solution B: Saturated solution of Tartrazine in 2-Ethoxyethanol (cellosolve)

-

Absolute ethanol

-

Xylene

-

Resinous mounting medium

Procedure:

-

Bring sections to water via xylene and ethanol.

-

Stain nuclei with Mayer's hemalum.

-

Wash in running tap water for 5 minutes.

-

Place in Solution A (Phloxine) for 20 minutes.

-

Rinse briefly in tap water and blot almost dry.

-

Rinse with Solution B (Tartrazine) to remove water, then discard this rinse.

-

Place in fresh Solution B and monitor microscopically until the viral inclusion bodies are red and the background is yellow.

-

Rinse thoroughly but briefly with absolute ethanol.

-

Clear with xylene and mount with a resinous medium.

Visualizations

The following diagrams illustrate the core mechanisms and workflows associated with this compound in microscopy.

Caption: Electrostatic interactions in H&E-type staining.

Caption: Principle of this compound for cell viability assessment.

Caption: A streamlined workflow for this compound staining.

References

An In-depth Technical Guide to the Electrostatic Interactions of Phloxine B with Cellular Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloxine B, a xanthene dye with a pronounced negative charge in aqueous solutions, is widely utilized in biological research and has applications in photodynamic therapy. Its utility is fundamentally linked to its electrostatic interactions with positively charged cellular components. This technical guide provides a comprehensive overview of the core principles governing these interactions, detailing the photodynamic mechanism of action, its impact on cellular integrity, and the subsequent signaling pathways leading to cell death. While direct quantitative binding data for this compound with specific cellular macromolecules are not extensively available in the public domain, this document outlines detailed experimental protocols for researchers to determine these parameters. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cellular effects.

Introduction

This compound is a water-soluble red dye characterized by a polyanionic structure, rendering it highly interactive with cationic sites within the cellular environment.[1][2] This inherent electrostatic attraction is the primary driver for its localization to and interaction with various cellular components, including proteins, lipid membranes, and nucleic acids.[2] Upon exposure to light, this compound acts as a photosensitizer, generating reactive oxygen species (ROS) that induce oxidative stress and subsequent cellular damage, ultimately leading to apoptosis or necrosis.[1][3] Understanding the nuances of these electrostatic interactions is critical for its application as a biological stain, a viability dye, and a potential therapeutic agent.

Core Mechanism of Action: An Electrostatic Perspective

In aqueous solution, the carboxyl and hydroxyl groups of this compound ionize, resulting in a net negative charge. This anionic nature dictates its affinity for positively charged moieties within the cell.

-

Proteins: At physiological pH, many proteins expose positively charged amino acid residues (e.g., lysine, arginine) on their surfaces. This compound can electrostatically bind to these sites, a principle that underlies its use as a cytoplasmic stain in histology.

-

Lipid Membranes: While the bulk of the phospholipid bilayer is neutral, the head groups of certain lipids can be positively charged. More importantly, the membrane potential, particularly the inner mitochondrial membrane potential, creates a strong electrostatic gradient that can influence the localization of charged molecules like this compound.

-

Nucleic Acids: The phosphate backbone of DNA and RNA is negatively charged. Direct electrostatic repulsion would be expected; however, interactions can be mediated by positively charged histone proteins in the case of chromatin or by other cations.

The initial electrostatic binding is a critical prerequisite for the subsequent phototoxic effects of this compound.

Data Presentation: Physicochemical and Photophysical Properties

While specific binding affinities of this compound to various cellular components are not readily found in the literature, its fundamental properties are well-characterized.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | |

| Molar Mass | 829.63 g/mol | |

| Appearance | Red to brown powder | |

| Solubility in water | Soluble | |

| Absorption Maximum (λmax) | ~540 nm | |

| Emission Maximum (λem) | ~564 nm | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 in D₂O |

Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine specific binding constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) for this compound with their cellular components of interest.

Experimental Protocols

The following protocols provide detailed methodologies for quantifying the electrostatic interactions of this compound with cellular components.

Determination of Protein Binding Affinity using Fluorescence Spectroscopy

This protocol is based on the principle of fluorescence quenching or enhancement upon ligand binding.

Materials:

-

This compound solution of known concentration

-

Purified protein of interest (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., PBS, pH 7.4)

-

Fluorometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of this compound in the same buffer as the protein solution.

-

Determine the excitation and emission maxima of this compound in the buffer.

-

Titration:

-

Fill a cuvette with a known concentration of the protein solution.

-

Record the initial fluorescence intensity of the protein (if it has intrinsic fluorescence in the same region as this compound).

-

Make successive additions of small aliquots of the this compound stock solution to the protein solution.

-

After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.

-

Analyze the binding isotherm using appropriate models (e.g., the Stern-Volmer equation for quenching, or a one-site binding model) to determine the binding constant (Kd) and stoichiometry (n).

-

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal Titration Calorimeter

-

This compound solution of known concentration

-

Purified protein or lipid vesicle suspension of known concentration in a suitable buffer

-

Degassing station

Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound (in the syringe) and a dilute solution of the protein or lipid vesicles (in the sample cell) in the exact same, degassed buffer. Precise concentration determination is critical.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the injection volume and spacing. A typical experiment consists of 20-30 injections of 1-2 µL each.

-

-

Titration:

-

Load the protein/lipid solution into the sample cell and the this compound solution into the injection syringe.

-

Perform an initial small injection to account for diffusion during equilibration.

-

Initiate the titration sequence.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to the binding partner.

-

Fit the data to a suitable binding model (e.g., one-site or two-sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Real-Time Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring binding events in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 for amine coupling of proteins, L1 for lipid vesicle capture)

-

This compound solutions of varying concentrations in running buffer

-

Immobilization reagents (for protein) or lipid vesicles

Procedure (for interaction with a lipid bilayer):

-

Lipid Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) with the desired lipid composition.

-

Sensor Chip Preparation:

-

Dock a new L1 sensor chip.

-

Condition the chip surface according to the manufacturer's instructions.

-

Inject the lipid vesicles over the sensor surface to form a stable lipid bilayer.

-

-

Binding Analysis:

-

Inject a series of this compound concentrations in running buffer over the lipid bilayer surface.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the surface between injections with a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Signaling Pathways and Experimental Workflows

The electrostatic interaction of this compound with cellular components, followed by photoactivation, triggers a cascade of signaling events, primarily leading to apoptosis.

This compound-Induced Phototoxic Apoptosis

Upon light absorption, this compound generates ROS, which are key mediators of the subsequent cellular response. One of the major pathways activated by ROS is the c-Jun N-terminal kinase (JNK) signaling pathway.

Caption: this compound-induced phototoxic apoptosis signaling pathway.

Experimental Workflow for Assessing this compound Phototoxicity

A typical workflow to investigate the phototoxic effects of this compound on cultured cells.

Caption: Experimental workflow for phototoxicity assessment.

Logical Relationship of Experimental Techniques

The choice of experimental technique depends on the specific parameters to be determined.

Caption: Selection of biophysical techniques for interaction analysis.

Conclusion

The electrostatic interactions of this compound with cellular components are fundamental to its function as a biological stain and photosensitizer. While the qualitative nature of these interactions is understood, there is a clear need for more quantitative data to fully elucidate its binding mechanisms and to optimize its applications in research and drug development. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to explore these interactions in greater detail. Further investigation into the specific molecular targets and the downstream signaling consequences of this compound's electrostatic binding will undoubtedly pave the way for its more refined and targeted use.

References

- 1. Involvement of intracellular oxidative stress-sensitive pathway in this compound-induced photocytotoxicity in human T lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding stoichiometry and affinity of fluorescent dyes to proteins in different structural states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound phototoxicity: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Phloxine B for Detecting Cell Membrane Integrity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloxine B is a xanthene-derived, water-soluble red dye that serves as a valuable tool for assessing cell viability by detecting breaches in cell membrane integrity.[1] Its utility spans a range of cell types, including mammalian cells, yeast, and bacteria. Functioning as a vital stain, this compound is excluded by healthy cells with intact membranes, while it readily penetrates cells with compromised membranes, a hallmark of cell death.[2] This differential staining provides a clear, quantifiable, and cost-effective method for distinguishing between live and dead cell populations. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for utilizing this compound in cell membrane integrity assays.

Core Principle: The Mechanism of Action

The fundamental principle behind this compound's efficacy as a viability stain lies in its chemical properties and interaction with the cell membrane. In aqueous solutions, this compound exists as a negatively charged ion. Healthy, viable cells maintain a selectively permeable plasma membrane that actively prevents the influx of such charged molecules. Consequently, live cells remain unstained.

Conversely, cells undergoing necrosis or late-stage apoptosis lose the structural integrity of their plasma membranes. This loss of integrity allows this compound to passively enter the cell, where it binds to positively charged intracellular components such as proteins, staining the cytoplasm a distinct red or pink color. This mechanism allows for a straightforward visual and quantitative assessment of cell viability. Some studies also suggest that live yeast cells may actively extrude the dye, further enhancing the distinction between live and dead populations.

Data Presentation: Quantitative and Comparative Data

This compound offers distinct advantages in terms of cost-effectiveness and ease of use. Below is a summary of its key quantitative properties and a comparison with other common viability dyes.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~540-551 nm | |

| Emission Maximum (λem) | ~564 nm | |

| Molecular Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | |

| Molecular Weight | 829.6 g/mol | |

| Solubility in Water | ~10 mg/mL | |

| Solubility in Ethanol | ~2 mg/mL | |

| Solubility in DMSO | ~30 mg/mL |

Table 2: Comparison of this compound with Other Common Viability Dyes

| Parameter | This compound | Trypan Blue | Propidium Iodide (PI) |

| Principle | Membrane Exclusion | Membrane Exclusion | Membrane Exclusion, DNA Intercalation |

| Detection Method | Colorimetric, Fluorometric | Colorimetric | Fluorometric |

| Excitation Max | ~540 nm | N/A | ~535 nm |

| Emission Max | ~564 nm | N/A | ~617 nm |

| Typical Staining Conc. | 1-10 µg/mL | 0.4% (w/v) | 1-5 µg/mL |

| Incubation Time | 5-15 minutes | 1-5 minutes | 5-15 minutes |

| Advantages | Low cost, simple, versatile | Simple, widely used | High fluorescence, good for flow cytometry |

| Disadvantages | Phototoxic upon illumination | Can be toxic, subjective counting | Requires fluorescence detection |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide a general framework for using this compound in various applications. Optimization for specific cell types and experimental conditions is recommended.

Preparation of this compound Stock Solution

-

Aqueous Stock Solution (e.g., 1-2 mg/mL): Dissolve this compound powder in sterile distilled water or phosphate-buffered saline (PBS). It is recommended to prepare aqueous solutions fresh for optimal performance.

-

Organic Stock Solution: For higher concentrations, this compound can be dissolved in DMSO (~30 mg/mL) or ethanol (~2 mg/mL).

-

Storage: Store powdered this compound at room temperature, protected from light and moisture. Stock solutions stored at -20°C or -80°C should be aliquoted to avoid repeated freeze-thaw cycles.

Protocol 1: Viability Assessment of Mammalian Cells in Suspension (Microscopy)

This protocol outlines the steps for staining mammalian cells in suspension for viability assessment using a hemocytometer and microscope.

-

Cell Preparation: Harvest mammalian cells and prepare a single-cell suspension in PBS or a suitable buffer.

-

Staining: Add this compound stock solution to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

-

Microscopy: Load the stained cell suspension onto a hemocytometer or a microscope slide.

-

Cell Counting: Under a brightfield or fluorescence microscope, count the number of stained (non-viable, red) and unstained (viable, colorless) cells.

-

Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Protocol 2: Qualitative Viability Assessment of Yeast Colonies (Plate-Based)

This method is a simple and rapid way to assess cell death in yeast colonies.

-

Media Preparation: Prepare Yeast extract Peptone Dextrose (YPD) agar medium and autoclave.

-

This compound Addition: Cool the autoclaved medium to approximately 55-60°C and add this compound stock solution to a final concentration of 10 µg/mL.

-

Plating: Pour the this compound-containing YPD plates and allow them to solidify.

-

Inoculation: Spot or spread the yeast cell culture onto the plates.

-

Incubation: Incubate at the appropriate temperature for colony growth.

-

Observation: Observe the colonies. Dead cells will accumulate the red dye, resulting in pink or red colonies, while colonies of viable cells will remain white or pale.

Protocol 3: Viability Assessment by Flow Cytometry (General Guideline)

This compound's fluorescent properties make it suitable for high-throughput analysis by flow cytometry.

-

Cell Preparation: Prepare a single-cell suspension of at least 1 x 10⁶ cells/mL in a suitable buffer (e.g., FACS buffer).

-

Staining: Add this compound to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the cells on a flow cytometer. This compound can typically be excited by a 488 nm or 561 nm laser and its emission detected in the appropriate channel (e.g., PE or a similar channel).

-

Gating: Gate on the cell population based on forward and side scatter. Discriminate between live (this compound negative) and dead (this compound positive) populations based on fluorescence intensity.

Limitations and Considerations

A critical characteristic of this compound is its phototoxicity. Upon exposure to light, this compound can generate reactive oxygen species (ROS), which can induce cell damage and lead to an overestimation of cell death. Therefore, it is imperative to protect stained cells from light during incubation and prior to analysis to prevent artificially induced cytotoxicity. This property, while a limitation for viability assays, is being explored for antimicrobial and insecticidal applications.

Conclusion

This compound is a robust and versatile dye for the assessment of cell membrane integrity and viability. Its simple, membrane-exclusion-based mechanism of action, coupled with its applicability in both colorimetric and fluorometric detection methods, makes it a suitable and cost-effective choice for a wide array of research applications. By following standardized protocols and being mindful of its phototoxic nature, researchers can effectively employ this compound for accurate and reproducible cell viability analysis in drug discovery and other scientific endeavors.

References

Phloxine B: An In-depth Technical Guide to its Affinity for Acidophilic Structures

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Understanding Phloxine B's Acidophilic Affinity

This compound is a synthetic, water-soluble xanthene dye, chemically a derivative of fluorescein.[1] Its vibrant red hue and strong staining capabilities stem from its chemical structure, which includes multiple halogen atoms.[1] In aqueous solutions, this compound ionizes to become a negatively charged ion, which is the fundamental basis for its affinity towards positively charged cellular components.[2][3] This electrostatic attraction is the core mechanism behind its function as a biological stain for acidophilic structures.

Acidophilic, or "acid-loving," cellular structures are characterized by a prevalence of positively charged components, primarily proteins rich in basic amino acids such as lysine and arginine.[2] At the typical pH of histological staining protocols, the amino groups of these residues are protonated, conferring a net positive charge. Consequently, the anionic this compound dye binds to these structures, including the cytoplasm, connective tissues, and the granules of eosinophils, resulting in their distinct pink or red coloration. This interaction is non-covalent and driven by the principles of charge attraction.

Beyond its role as a histological stain, this compound is also a potent photosensitizer. Upon exposure to light, it can be excited to a triplet state and initiate photochemical reactions that produce reactive oxygen species (ROS), such as singlet oxygen and free radicals. This photodynamic activity leads to oxidative damage to cellular components and is the basis for its antimicrobial and cytotoxic properties.

Quantitative Data

While the affinity of this compound for acidophilic structures is well-established, specific quantitative data on its binding affinity, such as dissociation constants (Kd), are not extensively reported in the scientific literature. The interaction is often described qualitatively as a "strong affinity." However, key photophysical and chemical properties have been quantified and are summarized below.

Table 1: Physicochemical and Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | |

| Molar Mass | 829.63 g/mol | |

| Appearance | Red to brown powder | |

| Solubility | Water-soluble | |

| Absorption Maximum (λmax) | ~540 nm | |

| Emission Maximum (λem) | ~564 nm | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 (in D₂O) |

Table 2: Qualitative Binding Affinity of this compound

| Target Structure | Nature of Interaction | Key Interacting Moieties |

| Cytoplasmic Proteins | Electrostatic | Positively charged amino acid residues (e.g., lysine, arginine) |

| Connective Tissue (e.g., Collagen) | Electrostatic | Positively charged amino acid residues within the protein fibers |

| Eosinophil Granules | Electrostatic | Highly basic proteins (e.g., Eosinophil Cationic Protein) |

| Bacterial Cells (Gram-positive) | Electrostatic and Photodynamic | Positively charged components of the cell wall and subsequent ROS-mediated damage |

Experimental Protocols

Hematoxylin and Eosin (H&E) Staining with this compound

This protocol outlines a standard procedure for the counterstaining of paraffin-embedded tissue sections with this compound in conjunction with hematoxylin.

Materials:

-

Deparaffinization and rehydration reagents (Xylene, graded ethanol series)

-

Harris's Hematoxylin solution

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing agent (e.g., Scott's tap water substitute)

-

This compound solution (0.5% aqueous)

-

Dehydration reagents (graded ethanol series)

-

Clearing agent (Xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Transfer slides through one change of 70% ethanol for 3 minutes.

-

Rinse slides in distilled water.

-

-

Nuclear Staining:

-

Immerse slides in Harris's Hematoxylin for 5-15 minutes.

-

Rinse slides in running tap water.

-

-

Differentiation:

-

Dip slides briefly in acid alcohol to remove excess hematoxylin.

-

Rinse immediately in running tap water.

-

-

Bluing:

-

Immerse slides in a bluing agent until the nuclei turn blue.

-

Rinse slides in running tap water.

-

-

Counterstaining:

-

Immerse slides in 0.5% aqueous this compound solution for 1-3 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate slides through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.

-

Clear slides in two changes of xylene for 5 minutes each.

-

Mount coverslips using a permanent mounting medium.

-

Cell Viability Assay using this compound

This protocol describes the use of this compound to differentiate between live and dead yeast cells based on membrane integrity.

Materials:

-

Yeast culture

-

Phosphate-buffered saline (PBS)

-

This compound solution (e.g., 10 µg/mL in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Harvest yeast cells from the culture and wash them with PBS.

-

Resuspend the cells in the this compound solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope. Dead cells, which have compromised membranes, will take up the dye and fluoresce red, while live cells will exclude the dye and remain non-fluorescent.

Visualizations

Caption: Electrostatic interaction of this compound with acidophilic structures.

Caption: Photodynamic action mechanism of this compound.

Caption: General experimental workflow for H&E staining with this compound.

References

Phloxine B: A Technical Guide to its Phototoxicity and Research Implications

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phloxine B (D&C Red No. 28), a xanthene dye, is a potent photosensitizer with significant applications in biomedical research and therapeutics.[1][2] Its utility stems from its ability to generate reactive oxygen species (ROS) upon excitation by visible light, leading to localized cellular damage. This phototoxic property is harnessed for applications ranging from antimicrobial photodynamic therapy to its use as a biological stain for cell viability.[2][3] This technical guide provides an in-depth analysis of the mechanisms, quantitative parameters, and experimental protocols related to the phototoxicity of this compound. It further explores the implications of its photochemical properties for ongoing and future research, particularly in the development of novel therapeutic strategies.

Introduction to this compound

This compound, chemically known as 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein, is a water-soluble red dye derived from fluorescein.[4] Key structural features, including four bromine atoms on the xanthene ring and four chlorine atoms on the carboxyphenyl ring, contribute to its photophysical properties. It exhibits a strong absorption maximum around 540 nm and an emission maximum near 564 nm, making it highly responsive to green light. While used as a color additive in drugs and cosmetics, its primary scientific interest lies in its function as a photosensitizer.

Mechanism of Phototoxicity

The phototoxicity of this compound is initiated by the absorption of photons, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁). The triplet state this compound can then initiate two primary types of photochemical reactions that lead to cellular damage.

-

Type I Reaction: The excited triplet state photosensitizer can directly interact with a substrate molecule (like a lipid or protein) through electron or hydrogen atom transfer, producing radical ions. These can further react with molecular oxygen to form superoxide anions (O₂•−) and other reactive oxygen species.

-

Type II Reaction: The excited triplet state this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Studies indicate that the phototoxicity of this compound is predominantly mediated by a Type II mechanism, with singlet oxygen being the primary cytotoxic agent. Free radicals are thought to play a minor initial role but may contribute to subsequent oxidative damage through processes like lipid peroxidation.

These highly reactive species, particularly singlet oxygen, cause irreversible oxidative damage to critical cellular components, including membrane lipids, proteins, and DNA, ultimately leading to cell death.

Quantitative Data on this compound Phototoxicity

The efficacy of this compound as a photosensitizer is quantified by its photophysical properties and its biological effects under specific conditions.

Table 1: Physicochemical and Photophysical Properties of this compound

| Parameter | Value | Conditions | Reference |

| Absorption Max (λabs) | ~540 nm | Standard | |

| Emission Max (λem) | ~564 nm | Standard | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 | In D₂O | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.76 ± 0.14 | In pHEMA film (dilute) |

Table 2: Phototoxicity of this compound against Mammalian Cells

| Cell Line | Concentration | Light Conditions | Result | Reference |

| HaCaT Keratinocytes | 5 µM | Visible light (>400 nm) | 90% decrease in cell viability | |

| HaCaT Keratinocytes | 0.5 µM | Visible light | DNA damage detected (Comet assay) |

Table 3: Antimicrobial Photodynamic Efficacy of this compound

| Organism | Concentration | Light Conditions | Result (CFU Reduction) | Reference |

| MRSA (planktonic) | 25 µM (MIC) | Standard room illumination | 10-fold growth reduction in 2.5h | |

| MRSA (planktonic) | 50-100 µM | Standard room illumination | 10⁴ to 10⁵ decrease in cell count | |

| Staphylococcus aureus | 34 µM (in polymersomes) | 530 nm, 4 mW/cm², 15 min | 6.8 log₁₀ | |

| Pseudomonas aeruginosa | 34 µM (in polymersomes) | 530 nm, 4 mW/cm², 15 min | 4.7 log₁₀ |

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible data on phototoxicity. Below are representative methodologies for assessing this compound's effects in vitro.

General In Vitro Phototoxicity Assay (MTT Method)

This protocol assesses cell viability by measuring the metabolic activity of cells, which is a common indicator of cytotoxicity.

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Incubation with this compound: Remove the culture medium and replace it with a medium containing various concentrations of this compound. Prepare a parallel set of wells for the dark control. Incubate for a specified period (e.g., 1-4 hours).

-

Irradiation: Expose one set of plates to a light source (e.g., a solar simulator or LED array emitting at ~530-540 nm) for a defined duration to achieve a specific light dose (e.g., 6 J/cm²). Keep the corresponding dark control plates shielded from light for the same duration.

-

Post-Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove the this compound and add fresh culture medium. Incubate for another 24 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., isopropanol or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated controls. Compare the viability of the irradiated cells to the dark control to determine the phototoxic effect.

Antimicrobial Photodynamic Inactivation (aPDI) Assay

This protocol is adapted for assessing the bactericidal effect of this compound.

-

Bacterial Culture: Prepare an overnight culture of the target bacterium (e.g., S. aureus) and adjust the optical density to a concentration of ~10⁸ CFU/mL.

-

Incubation: In a 96-well plate, incubate a suspension of the bacteria with the this compound solution (e.g., at its MIC) for a short period (e.g., 15 minutes) in the dark.

-

Irradiation: Illuminate the samples with a suitable light source (e.g., 530 nm) for a set time. Maintain a parallel set of samples in the dark.

-

Quantification: After treatment, perform serial dilutions of both the irradiated and dark control samples.

-

Plating: Plate the dilutions onto appropriate agar plates and incubate overnight to allow for colony growth.

-

Analysis: Count the colony-forming units (CFU) on each plate to determine the bacterial survival rate. The phototoxic effect is quantified by the log₁₀ reduction in CFU/mL compared to the dark control.

Research Implications and Future Directions

The potent and predictable phototoxicity of this compound underpins its utility and potential in several key research areas.

-

Antimicrobial Photodynamic Therapy (aPDI): With the rise of antibiotic-resistant bacteria, aPDI presents a promising alternative. This compound is effective against Gram-positive bacteria like MRSA and, when combined with membrane permeabilizing agents like EDTA, can also target Gram-negative bacteria. Its encapsulation in nanocarriers like polymersomes can enhance its delivery and efficacy for localized treatment of infections, such as in smart wound dressings.

-

Oncology: The principles of photodynamic therapy (PDT) are clinically approved for various cancers. While this compound's lower wavelength absorption limits its penetration into deep tissues, its high singlet oxygen quantum yield makes it a valuable tool for studying PDT mechanisms and for potential applications in treating superficial cancers.

-

Pesticide Development: this compound has been evaluated as a phototoxic insecticide, offering a targeted mechanism of action for controlling agricultural pests like fruit flies.

-

Cell Biology and Staining: this compound serves as a simple and effective viability stain, particularly for yeast and bacteria. Because it is excluded by cells with intact membranes, it selectively stains dead cells, allowing for rapid assessment of cell death in a population.

Conclusion

This compound is a well-characterized photosensitizer whose mechanism of action is primarily driven by the efficient generation of singlet oxygen. This property makes it a powerful tool for inducing localized cytotoxicity upon light activation. The quantitative data consistently demonstrate its high efficacy in both mammalian cell models and against a range of microbial pathogens. The standardized protocols provided herein offer a framework for researchers to reliably investigate its effects. As the need for targeted and novel therapeutic strategies grows, the research implications for this compound in antimicrobial therapies, cancer research, and as a fundamental tool in cell biology remain significant and expansive. However, its use in consumer products warrants consideration due to its potential to cause phototoxicity upon exposure to sunlight.

References

Methodological & Application

Application Notes and Protocols: Phloxine B Staining for Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloxine B is a vibrant red anionic dye belonging to the xanthene class, widely utilized in histology as a cytoplasmic counterstain.[1] A derivative of fluorescein, it is commonly employed in conjunction with hematoxylin in the Hematoxylin and Eosin (H&E) staining protocol to provide sharp contrast between the nucleus and the cytoplasm. Its strong affinity for positively charged components, such as proteins in the cytoplasm and connective tissues, results in a vivid pink or red coloration, enhancing the visualization of cellular morphology in paraffin-embedded tissue sections.[2] this compound can be used alone or in combination with Eosin Y to achieve a broader color spectrum.[1]

Staining Mechanism

The staining principle of this compound is based on electrostatic interactions. In aqueous solutions, this compound carries a negative charge and is attracted to and binds with positively charged (acidophilic) components within the tissue.[2] Primarily, it stains the amino groups of proteins found in the cytoplasm, muscle, and collagen, rendering them in various shades of red.[1] This provides a clear differentiation from the basophilic structures, such as the cell nucleus, which are stained blue to purple by hematoxylin.

Quantitative Parameters for this compound Staining

The following table summarizes key quantitative parameters for the successful application of this compound staining on paraffin-embedded tissue sections.

| Parameter | Value | Notes |

| This compound Concentration | 0.5% - 1% (w/v) aqueous solution | A 0.5% solution is common for general cytoplasmic staining, while a 1% solution can provide a more intense coloration. |

| Incubation Time | 1 - 3 minutes | The optimal time may vary depending on tissue type and desired staining intensity. For specific applications, such as viral inclusion bodies, incubation can be extended up to 20 minutes. |

| pH of Staining Solution | Not explicitly defined in most protocols | The electrostatic interaction is dependent on the pH, which affects the charge of tissue proteins. |

| Tissue Section Thickness | 3 - 5 µm | Standard thickness for routine histological examination. |

Experimental Protocol

This protocol outlines the complete workflow for this compound staining of formalin-fixed, paraffin-embedded tissue sections.

Reagents and Materials

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

This compound powder

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing agent (e.g., Scott's tap water substitute or lithium carbonate solution)

-

Mounting medium (xylene-based)

-

Coverslips

-

Staining jars

-

Microscope slides with paraffin-embedded tissue sections

Solution Preparation

0.5% this compound Staining Solution:

-

Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

-

Mix thoroughly until the powder is completely dissolved.

-

Filter the solution before use to remove any undissolved particles.

1% this compound Stock Solution:

-

Dissolve 1 g of this compound powder in 100 mL of distilled water.

-

Mix well until fully dissolved and filter.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse slides in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse slides in 95% Ethanol: 2 changes, 3 minutes each.

-

Immerse slides in 70% Ethanol: 2 changes, 3 minutes each.

-

Rinse slides in distilled water.

-

-

Nuclear Staining (Hematoxylin):

-

Immerse slides in Hematoxylin solution for 1-5 minutes, depending on the stain's intensity and user preference.

-

Wash slides in running tap water.

-

Differentiate slides in acid alcohol for a few seconds to remove excess stain.

-

Wash slides in running tap water.

-

Immerse slides in a bluing agent for 60-90 seconds to turn the nuclei blue.

-

Wash slides in running tap water.

-

-

Cytoplasmic Staining (this compound):

-

Immerse slides in the prepared 0.5% this compound solution for 1-3 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through an ascending series of ethanol:

-

70% Ethanol: 2 minutes

-

95% Ethanol: 2 changes, 2 minutes each

-

100% Ethanol: 2 changes, 2 minutes each

-

-

Clear the sections in Xylene: 2 changes, 5 minutes each.

-

-

Mounting:

-

Apply a few drops of xylene-based mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

-

Allow the mounting medium to dry.

-

Experimental Workflow Diagram

Caption: Workflow for this compound staining of paraffin-embedded tissues.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Cytoplasmic Staining | - Insufficient incubation time in this compound.- this compound solution is too old or depleted. | - Increase the incubation time in the this compound solution.- Prepare a fresh this compound solution. |

| Overstaining of Cytoplasm | - Incubation time in this compound is too long. | - Reduce the incubation time in the this compound solution. |

| Uneven Staining | - Incomplete deparaffinization.- Sections dried out during the procedure. | - Ensure complete removal of paraffin by using fresh xylene.- Keep slides moist throughout the staining process. |

| Poor Nuclear-Cytoplasmic Contrast | - Inadequate differentiation after hematoxylin staining.- Overstaining with this compound obscuring nuclear detail. | - Optimize the differentiation step in acid alcohol to achieve crisp nuclear staining.- Reduce the this compound incubation time. |

Signaling Pathways and Logical Relationships

This compound is a morphological stain and does not directly target or indicate the status of specific signaling pathways. Its utility lies in providing a clear visualization of cellular architecture, which can be used to assess the overall health and structure of tissues. For instance, changes in cell size, shape, and cytoplasmic staining intensity can be indicative of cellular stress or pathological conditions, which may be a consequence of altered signaling pathways. However, this compound staining itself is not a direct readout of these pathways.

Caption: Relationship of this compound staining to cellular morphology.

References

Phloxine B: A Rapid and Versatile Staining Protocol for the Differentiation of Gram-Positive and Gram-Negative Bacteria

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phloxine B, a water-soluble red dye, presents a rapid, inexpensive, and versatile alternative to the conventional Gram stain for differentiating between Gram-positive and Gram-negative bacteria.[1][2][3][4] This method can be visualized under normal room lighting, as well as by light, fluorescence, and confocal microscopy.[2] The protocol leverages the fundamental structural differences in the bacterial cell wall. Gram-positive bacteria, with their thick, permeable peptidoglycan layer, readily absorb this compound and appear red. In contrast, the outer membrane of Gram-negative bacteria acts as a barrier to the dye. However, pretreatment with a chelating agent such as EDTA can permeabilize this outer membrane, allowing for the staining of Gram-negative bacteria. This differential staining, along with its application in bacterial viability assessment, makes this compound a valuable tool in microbiology and antimicrobial research.

Introduction

For over a century, Gram staining has been a cornerstone of microbiological identification, classifying bacteria based on their cell wall composition. However, the Gram stain procedure can be time-consuming and prone to inconsistencies, particularly with certain bacterial species like Bacillus strains which may not retain the crystal violet dye effectively. This compound offers a simplified and rapid staining procedure, typically taking less than two minutes, providing a clear visual distinction between Gram-positive and Gram-negative bacteria. Its utility is further enhanced by its compatibility with various microscopy techniques, offering qualitative and quantitative assessment of bacterial samples.

Principle of Differentiation

The differential staining action of this compound is attributed to the distinct cell wall architectures of Gram-positive and Gram-negative bacteria.

-

Gram-Positive Bacteria: These bacteria possess a thick peptidoglycan layer which constitutes up to 90% of their cell wall. This layer is highly porous and allows for the easy uptake and retention of the negatively charged this compound dye, resulting in a distinct red or pink coloration.

-

Gram-Negative Bacteria: In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer, which is surrounded by an outer membrane rich in lipopolysaccharides (LPS). This outer membrane serves as a permeability barrier, effectively preventing the entry of this compound into the cell. Consequently, untreated Gram-negative bacteria remain unstained. To stain Gram-negative bacteria with this compound, a pretreatment step with a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is necessary. EDTA disrupts the outer membrane by binding to divalent cations (like Mg2+ and Ca2+) that stabilize the LPS, thereby increasing the membrane's permeability and allowing this compound to penetrate and stain the cell.

Applications

-

Rapid Differentiation of Bacteria: Provides a quick and easy method to distinguish between Gram-positive and Gram-negative bacteria.

-

Bacterial Viability Assessment: Can be used as an indicator of cell membrane integrity, as compromised membranes allow for greater dye uptake.

-

Antimicrobial Research: The phototoxic properties of this compound, where it generates reactive oxygen species upon light exposure, can be exploited in antimicrobial studies. The staining intensity can also correlate with the bactericidal effect of the dye.

-

Versatile Imaging: Compatible with bright-field, fluorescence, and confocal microscopy.

Quantitative Data Summary

The fluorescence intensity of bacteria stained with this compound can be quantified to provide a numerical basis for differentiation. The following table summarizes the mean fluorescence intensity of representative Gram-positive and Gram-negative bacteria after staining.

| Bacterial Species | Gram Type | Mean Fluorescence Intensity (Arbitrary Units) |

| Staphylococcus aureus | Gram-Positive | 172 |

| Bacillus cereus | Gram-Positive | 114 |

| Escherichia coli | Gram-Negative | 12 |

Experimental Protocols

Protocol 1: Differential Staining of Gram-Positive and Gram-Negative Bacteria

This protocol allows for the visual differentiation of Gram-positive and Gram-negative bacteria.

Materials:

-

This compound solution (100 µg/mL in phosphate buffer)

-

Phosphate buffer (e.g., PBS, pH 7.4)

-

EDTA solution (100 mM, optional for staining Gram-negative bacteria)

-

Bacterial colonies from an agar plate or a liquid culture

-

Microcentrifuge tubes

-

Microcentrifuge

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Harvest a bacterial colony or pellet from a liquid culture and suspend it in a microcentrifuge tube containing 1 mL of phosphate buffer.

-

Centrifuge the suspension to pellet the cells and discard the supernatant.

-

For Gram-positive bacteria and unstained Gram-negative control: Resuspend the bacterial pellet in 1 mL of the this compound solution and incubate for 1 minute at room temperature.

-

For staining Gram-negative bacteria (optional): Resuspend the pellet in EDTA solution and incubate briefly. Then, add 1 mL of the this compound solution and incubate for 1 minute at room temperature.

-

Centrifuge the stained cell suspension for 1 minute to pellet the cells.

-

Remove the supernatant containing the unbound dye.

-

Wash the pellet by resuspending it in 1 mL of fresh phosphate buffer and centrifuging again. Repeat this step once more to minimize background fluorescence.

-

Resuspend the final pellet in a small volume of phosphate buffer.

-

Place a drop of the bacterial suspension onto a microscope slide, cover with a coverslip, and observe under a light microscope.

Expected Results:

-

Gram-positive bacteria will appear red or deep red.

-

Untreated Gram-negative bacteria will appear colorless.

-

EDTA-treated Gram-negative bacteria will appear red, though potentially a lighter shade than Gram-positive bacteria.

Protocol 2: Fluorescence Microscopy of this compound Stained Bacteria

This protocol is for observing and quantifying the fluorescence of stained bacteria.

Materials:

-

Same as Protocol 1

-

Fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission at 515-545 nm for green fluorescence detection of the red dye).

Procedure:

-

Follow steps 1-8 from Protocol 1.

-

Place a drop of the stained bacterial suspension onto a microscope slide, cover with a coverslip, and observe under the fluorescence microscope.

Expected Results:

-

Gram-positive bacteria will exhibit strong red fluorescence.

-

Untreated Gram-negative bacteria will show minimal to no fluorescence.

-

EDTA-treated Gram-negative bacteria will exhibit red fluorescence.

-

The fluorescence intensity can be quantified using appropriate software.

Visualizations

References

Application Notes and Protocols: Phloxine B in Automated High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloxine B is a xanthene-derived, water-soluble red dye that has proven to be a valuable tool in automated high-throughput screening (HTS), primarily for the assessment of cell viability. Its utility is rooted in the principle of membrane exclusion; the dye selectively penetrates and stains cells with compromised plasma membranes, a hallmark of non-viable cells, while being excluded by healthy, viable cells.[1] This differential staining provides a robust and quantifiable readout for cell death, making it particularly well-suited for screening large compound libraries for cytotoxic or antifungal activity. This compound's fluorescent properties further enhance its applicability in automated imaging and plate reader-based assays.[1]

This document provides detailed application notes and protocols for the use of this compound in automated HTS workflows, with a focus on yeast-based assays, a common model system in drug discovery.

Principle of Action

The fundamental mechanism of this compound as a viability stain lies in its inability to traverse the intact plasma membrane of live cells. In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity, allowing this compound to enter the cytoplasm and bind to intracellular proteins, resulting in a distinct red coloration and fluorescence.[1] Metabolically active yeast cells are also capable of actively pumping the dye out, further enhancing the distinction between viable and non-viable cells.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of this compound as a cell viability stain.

Data Presentation

Quantitative data from HTS assays utilizing this compound can be effectively summarized to compare the efficacy of test compounds and to assess assay performance.

Table 1: Comparison of this compound with Other Common Viability Dyes

| Feature | This compound | Propidium Iodide (PI) | Resazurin |

| Principle | Membrane Exclusion | Membrane Exclusion, DNA Intercalation | Redox Potential |

| Detection Method | Colorimetric, Fluorometric | Fluorometric | Fluorometric, Colorimetric |

| Excitation Max | ~540 nm | ~535 nm | ~570 nm |

| Emission Max | ~564 nm | ~617 nm | ~585 nm (Resorufin) |

| Advantages | Low cost, simple, effective for yeast.[1] | High fluorescence, good for flow cytometry. | Amenable to kinetic studies. |

| Disadvantages | Phototoxic upon illumination.[1] | Requires fluorescence detection. | Indirect measure of viability. |

Table 2: Illustrative IC50 Values of Antifungal Compounds in a Yeast Viability HTS Assay

This table presents illustrative data for comparison purposes. Actual values may vary depending on the specific yeast strain and experimental conditions.

| Compound | This compound Assay IC50 (µM) | Broth Microdilution MIC (µg/mL) |

| Amphotericin B | 0.15 | 0.25 |

| Fluconazole | 2.5 | 4.0 |

| Caspofungin | 0.05 | 0.125 |

| Compound X | 1.2 | 2.0 |

| Compound Y | > 50 | > 64 |

Table 3: HTS Assay Performance Metrics

This table presents typical target values for HTS assay validation.

| Parameter | Value | Interpretation |

| Z'-Factor | > 0.5 | Excellent assay quality, good separation between positive and negative controls. |

| Signal-to-Background (S/B) | > 10 | Robust signal window. |

| Coefficient of Variation (%CV) | < 15% | Good reproducibility of the assay. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagents and Materials:

-

This compound powder (CAS 18472-87-2)

-

Sterile distilled water or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes or conical tubes

-

Vortex mixer

-

-

Procedure:

-

Weigh out the desired amount of this compound powder.

-

Prepare a stock solution at a concentration of 2 mg/mL in sterile distilled water or PBS.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution protected from light at 4°C for short-term storage or at -20°C for long-term storage.

-

Protocol 2: Automated HTS Yeast Viability Assay in Liquid Media (384-well format)

This protocol is designed for screening chemical libraries for antifungal activity against Saccharomyces cerevisiae.

-

Reagents and Materials:

-

Saccharomyces cerevisiae strain

-

Yeast extract Peptone Dextrose (YPD) medium

-

This compound stock solution (2 mg/mL)

-

Compound library in 384-well plates (e.g., at 10 mM in DMSO)

-

384-well clear-bottom assay plates

-

Positive control (e.g., Amphotericin B)

-

Negative control (e.g., DMSO)

-

Acoustic liquid handler or pin tool for compound dispensing

-

Automated liquid handler for cell and reagent dispensing

-

Automated plate reader with fluorescence detection or high-content imaging system

-

-

Experimental Workflow Diagram:

Caption: Automated HTS workflow for yeast viability.

-

Procedure:

-

Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae into YPD medium and grow overnight at 30°C with shaking. Dilute the overnight culture to an OD600 of 0.1 in fresh YPD medium and grow to mid-log phase (OD600 ≈ 0.5-0.8).

-

Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the source plate to the corresponding well of the 384-well assay plate. Also, dispense the positive control (e.g., Amphotericin B at a final concentration that induces >90% cell death) and negative control (DMSO) into designated wells.

-

Cell Seeding: Dilute the mid-log phase yeast culture in YPD medium to the desired final cell density. Using an automated liquid handler, dispense 50 µL of the yeast cell suspension into each well of the 384-well assay plate containing the compounds.

-

Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 16-24 hours) to allow for cell growth and interaction with the compounds.

-

This compound Addition: Prepare a working solution of this compound in YPD medium. Add 5 µL of the this compound working solution to each well to achieve a final concentration of 5-10 µg/mL.

-

Short Incubation: Incubate the plates at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with an appropriate filter set (e.g., excitation at ~540 nm and emission at ~564 nm). Alternatively, use a high-content imaging system to quantify the number of stained (dead) versus unstained (live) cells.

-

Protocol 3: Data Analysis Workflow

-

Data Normalization:

-

Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (Signal_compound - Mean_Signal_negative_control) / (Mean_Signal_positive_control - Mean_Signal_negative_control)

-

-

Hit Identification:

-

Define a hit threshold based on the distribution of the sample data (e.g., >3 standard deviations from the mean of the negative controls).

-

-

Dose-Response Curve Generation:

-

For confirmed hits, perform a secondary screen with a serial dilution of the compound to generate a dose-response curve.

-

Fit the data to a four-parameter logistic model to determine the IC50 value.

-

-

Assay Quality Control:

-